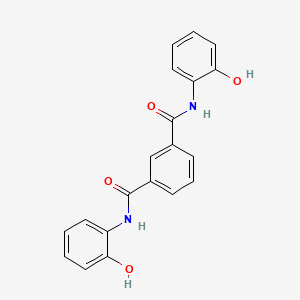

![molecular formula C20H19N3O4 B5557037 2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar phthalazinone derivatives typically involves multiple steps, starting from readily available precursors. For instance, the synthesis of a class of compounds including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones has been reported, which involves regiospecific conversion of ester functionalities, oxidation, hydrazone formation, intramolecular cyclization, hydrolysis, and Curtius rearrangement to produce various derivatives (Koza et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to “2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone” has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was determined through X-ray diffraction, showcasing the detailed molecular geometry of similar compounds (Gluziński et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving phthalazinone derivatives can lead to a variety of products depending on the reaction conditions and reagents used. For instance, combining click-multicomponent reactions facilitated the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, demonstrating the compound's versatility in chemical synthesis (Salehi et al., 2012).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, glass transition temperatures, and thermal stability, are crucial for their potential applications in material science. For example, novel fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties exhibit high solubility in common organic solvents and excellent thermal stability, making them suitable for high-performance applications (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the potential uses of phthalazinone derivatives. For instance, the synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one highlighted the bioactive potential of these compounds, demonstrating their antimicrobial properties (Patel & Patel, 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel and Patel (2011) on the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases highlights the antimicrobial potential of such compounds. The presence of azetidinone and phthalazinone moieties in the structure suggests possible antimicrobial applications for the compound , as chloro and methoxy groups in related compounds have shown good antimicrobial activity (N. Patel & Jaymin C. Patel, 2011).

Heterocyclic Chemistry and Polymer Synthesis

Research by Berard et al. (1994) on polymers from 4-(4-hydroxyphenyl)phthalazin-1-one indicates the utility of phthalazinone derivatives in the synthesis of high molecular weight linear polymers. These polymers are noted for their thermal stability and potential applications in high-performance materials, suggesting that related compounds might also possess useful polymerization properties and thermal stability (N. Berard, M. Paventi, K. Chan, & A. S. Hay, 1994).

Advanced Material Applications

The study by Lu et al. (2004) on the synthesis of fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties explores the development of novel polymers with high solubility in organic solvents and excellent thermal stability. This research suggests potential applications of related phthalazinone derivatives in the development of advanced materials with specific properties such as solubility, thermal stability, and possibly electronic or photonic applications (Zhaoqiang Lu, Lin Cheng, Jun Li, Kai Zhang, S. Yi, & J. Qin, 2004).

properties

IUPAC Name |

2-[2-[3-(2-methoxyphenoxy)azetidin-1-yl]-2-oxoethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-17-8-4-5-9-18(17)27-15-11-22(12-15)19(24)13-23-20(25)16-7-3-2-6-14(16)10-21-23/h2-10,15H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWICTLAYRWKQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CN(C2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

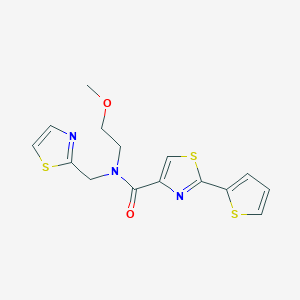

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)